Cas no 1314738-99-2 (1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid)

1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a carboxylic acid functional group, offering unique structural and reactivity properties. Its cyclopropane ring provides steric constraint, enhancing selectivity in synthetic applications, while the fluorine substituent and methyl group on the phenyl ring influence electronic and lipophilic characteristics. This compound is valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with tailored steric and electronic profiles. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid structure
1314738-99-2 structure
Product Name:1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
CAS No:1314738-99-2
MF:C11H11FO2
MW:194.202246904373
CID:6387599
PubChem ID:83698481
Update Time:2025-10-28

1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
    • 1314738-99-2
    • AT39738
    • EN300-1845485
    • Inchi: 1S/C11H11FO2/c1-7-3-2-4-8(9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
    • InChI Key: ICHHHZLXRSBGJT-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C1(C(=O)O)CC1

Computed Properties

  • Exact Mass: 194.07430775g/mol
  • Monoisotopic Mass: 194.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid

1-(2-Fluoro-3-Methylphenyl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview

1-(2-Fluoro-3-Methylphenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 1314738-99-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid functional group. The presence of the fluorine atom at the 2-position of the phenyl ring and the methyl group at the 3-position introduces distinct electronic and steric properties, making this compound a valuable subject for both theoretical and experimental studies.

The synthesis of 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves a series of carefully designed reactions, including Friedel-Crafts alkylation, cyclopropanation, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing the environmental footprint and enhancing yield. Researchers have also explored the use of transition metal catalysts to facilitate these transformations, which has opened new avenues for large-scale production.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a chiral auxiliary in asymmetric synthesis has been highlighted in recent studies. By incorporating this compound into peptide synthesis, scientists have achieved high enantioselectivity, which is crucial for developing biologically active molecules. Additionally, its role as an intermediate in drug discovery has been documented, particularly in the development of novel antibiotics and anticancer agents.

The pharmacological properties of 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid have been extensively studied. Preclinical trials indicate that it exhibits potent anti-inflammatory activity, attributed to its ability to inhibit cyclooxygenase enzymes. Furthermore, its anti-proliferative effects on cancer cells have been reported, suggesting potential applications in chemotherapy. Recent research has also explored its role as a modulator of ion channels, which could pave the way for its use in treating neurological disorders.

From a structural perspective, the cyclopropane ring in this compound contributes significantly to its stability and reactivity. The ring strain inherent in cyclopropane systems often leads to unique reactivity patterns, making such compounds valuable tools in organic synthesis. The substitution pattern on the phenyl ring further influences these properties, with the fluorine atom providing electron-withdrawing effects and the methyl group introducing steric hindrance.

In conclusion, 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid represents a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis continues to be optimized through innovative methodologies, while its biological activities offer exciting possibilities for therapeutic interventions. As research progresses, this compound is expected to play an increasingly important role in advancing both chemical science and medical treatments.

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